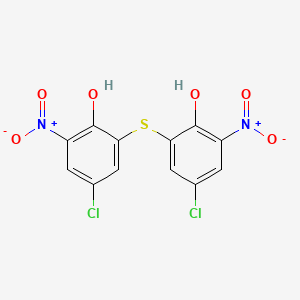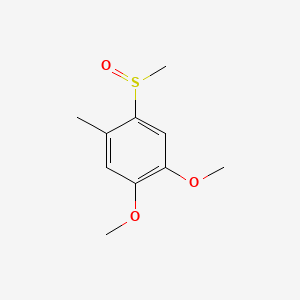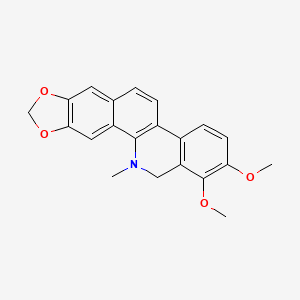
Iodine monobromide
Descripción general
Descripción
Iodine monobromide (IBr) is an interhalogen compound with the formula IBr . It is a dark red solid that melts near room temperature . Like iodine monochloride, IBr is used in some types of iodometry . It serves as a source of I+ . Its Lewis acid properties are compared with those of ICl and I2 in the ECW model . It can form CT adducts with Lewis donors .
Synthesis Analysis
Iodine monobromide is formed when iodine and bromine are combined in a chemical reaction . It is commonly used in cleavage of carbon–metal bonds, electrophilic addition to alkenes, α-bromination of steroidal ketones and aldehydes, and in diastereoselective cyclizations of homoallylic carbonates .
Molecular Structure Analysis
Iodine monobromide consists of one iodine atom and one bromine atom, forming the chemical formula IBr . The molecular weight is 206.81 g/mol .
Chemical Reactions Analysis
Iodine monobromide is a reactive compound and can function as a halogenating agent, introducing bromine atoms into other compounds . It is also involved in various chemical reactions such as Br2I- + BrI= (Br2I- • BrI) and C2H2BrF3 + I2= C2H2F3I + BrI .
Physical And Chemical Properties Analysis
Iodine monobromide is a reddish-brown crystalline solid at room temperature . It is sparingly soluble in water but dissolves more readily in organic solvents . The density is 3.4±0.1 g/cm3 , and the boiling point is 119.0±9.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Synthesis of Polyketide Structural Units
Iodine monobromide is utilized as an electrophile in new synthetic approaches to polyketide structural units. Polyketides are a class of secondary metabolites with diverse structures and functions, and the ability to synthesize them is crucial in the development of pharmaceuticals and agrochemicals .
Iodometry
In analytical chemistry, iodine monobromide is used in iodometry, which is a method of volumetric chemical analysis. It serves as a source of ( I^+ ), which is essential for the determination of substances that reduce iodine .
Organic Synthesis
As a powerful iodinating agent, iodine monobromide is employed in organic synthesis to add iodine atoms to organic molecules, enhancing their reactivity or altering their physical properties .
Imaging Agent Synthesis
Iodine monobromide is involved in the synthesis of radioiodinated fatty acids, which are used as imaging agents for heart imaging. These agents are crucial for non-invasive diagnostic procedures in cardiology .
Cleavage of Carbon–Metal Bonds
It is commonly used in the cleavage of carbon–metal bonds, which is an important step in various organic synthesis processes, particularly when purifying or modifying metal-organic frameworks .
Electrophilic Addition to Alkenes
Iodine monobromide participates in electrophilic addition reactions with alkenes, which can lead to the formation of vicinal dihalides, compounds that are useful intermediates in organic synthesis .
α-Bromination of Steroidal Ketones and Aldehydes
The compound is used for α-bromination reactions involving steroidal ketones and aldehydes, which are significant in the synthesis of various steroids with pharmaceutical applications .
Diastereoselective Cyclizations
Lastly, iodine monobromide is used in diastereoselective cyclizations of homoallylic carbonates. These reactions are important for creating molecules with specific stereochemistry, which is vital for biological activity .
Each application highlights the versatility and importance of iodine monobromide in scientific research and industrial processes.
Thermo Scientific Chemicals Fisher Sci MilliporeSigma Wikipedia
Mecanismo De Acción
Target of Action
Iodine monobromide (IBr) is an interhalogen compound that serves as a source of I+ . It is primarily used as an electrophile in the synthesis of polyketide structural units . Its targets are typically carbon-metal bonds, alkenes, steroidal ketones, and aldehydes .
Mode of Action
IBr interacts with its targets through electrophilic addition and α-bromination . It can form charge-transfer (CT) adducts with Lewis donors . This interaction results in the cleavage of carbon-metal bonds and the bromination of steroidal ketones and aldehydes .
Biochemical Pathways
It is known that ibr plays a role in the diastereoselective cyclizations of homoallylic carbonates . This suggests that IBr may influence the formation and transformation of these carbonates in biochemical pathways.
Result of Action
The primary result of IBr’s action is the iodination of target compounds, which can lead to significant changes in their chemical properties . For example, the α-bromination of steroidal ketones and aldehydes can result in the formation of new compounds with potentially different biological activities .
Action Environment
The action, efficacy, and stability of IBr can be influenced by various environmental factors. For instance, the presence of Lewis donors can enable IBr to form CT adducts . Additionally, the temperature can affect the state of IBr, which is a dark red solid that melts near room temperature . Therefore, the environment in which IBr is used can significantly impact its reactivity and effectiveness.
Safety and Hazards
Iodine monobromide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .
Relevant Papers
There are several papers that discuss iodine monobromide. For example, one paper discusses the unimolecular elimination of gas-phase iodine monobromide following excitation in the visible wavelength region . Another paper discusses the use of iodine monobromide as an electrophile in the synthesis of polyketide structural units .
Propiedades
InChI |
InChI=1S/BrI/c1-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQRNSPHCCXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrI | |
| Record name | iodine monobromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_monobromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064862 | |
| Record name | Iodine bromide (IBr) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; Soluble in water; [Merck Index] Black or violet crystalline solid with a pungent odor; Decomposes in water; [MSDSonline] | |
| Record name | Iodine monobromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
116 °C (decomposes) | |
| Record name | Iodobromine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in water with decomposition, Soluble in carbon disulfide, glacial acetic acid, Soluble in alcohol, ether | |
| Record name | Iodobromine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.3 g/cu cm | |
| Record name | Iodobromine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Iodine monobromide | |
Color/Form |
Crystals, purplish-black mass, Black orthorhombic crystals, Dark red solid, Brownish-black crystals or very hard solid | |
CAS RN |
7789-33-5 | |
| Record name | Iodine bromide (IBr) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodobromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine bromide (IBr) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine bromide (IBr) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodine bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODINE MONOBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0K622RD9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iodobromine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52 °C | |
| Record name | Iodobromine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)


